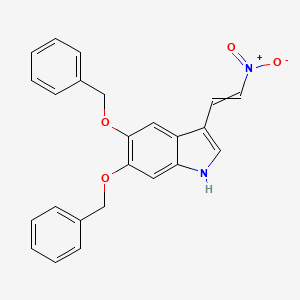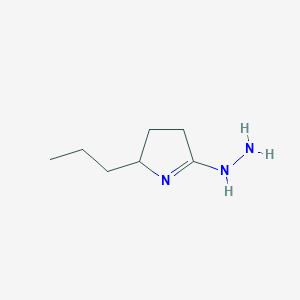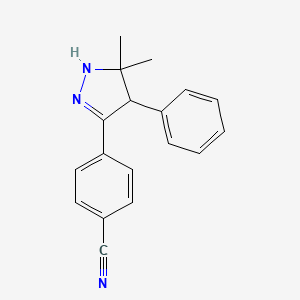
5,6-Bis(benzyloxy)-3-(2-nitroethenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(benzyloxy)-3-(2-nitroethenyl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(benzyloxy)-3-(2-nitroethenyl)-1H-indole typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material Preparation: Synthesis of the indole core structure.
Functional Group Introduction: Introduction of benzyloxy groups at the 5 and 6 positions through etherification reactions.
Nitroethenyl Group Addition: Introduction of the nitroethenyl group at the 3 position via a nitration reaction followed by an aldol condensation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The nitroethenyl group can be reduced to an aminoethenyl group.
Substitution: The benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Reduction of Nitro Group: Formation of 5,6-Bis(benzyloxy)-3-(2-aminoethenyl)-1H-indole.
Substitution of Benzyloxy Groups: Formation of derivatives with different substituents at the 5 and 6 positions.
Scientific Research Applications
5,6-Bis(benzyloxy)-3-(2-nitroethenyl)-1H-indole may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5,6-Bis(benzyloxy)-3-(2-nitroethenyl)-1H-indole would depend on its specific interactions with biological targets. Typically, indole derivatives can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-3-(2-nitroethenyl)-1H-indole: Similar structure with methoxy groups instead of benzyloxy groups.
5,6-Bis(benzyloxy)-1H-indole: Lacks the nitroethenyl group.
3-(2-Nitroethenyl)-1H-indole: Lacks the benzyloxy groups.
Properties
CAS No. |
61435-57-2 |
|---|---|
Molecular Formula |
C24H20N2O4 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-(2-nitroethenyl)-5,6-bis(phenylmethoxy)-1H-indole |
InChI |
InChI=1S/C24H20N2O4/c27-26(28)12-11-20-15-25-22-14-24(30-17-19-9-5-2-6-10-19)23(13-21(20)22)29-16-18-7-3-1-4-8-18/h1-15,25H,16-17H2 |
InChI Key |
OMUKNIOKWBQMDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=CN3)C=C[N+](=O)[O-])OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,6-Dimethyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14577900.png)







![3-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14577930.png)



